
5'-Inosinic acid, dipotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-Inosinic acid, dipotassium salt, also known as inosinic acid dipotassium salt, is a nucleotide derivative that plays a crucial role in various biological processes. It is the dipotassium salt form of inosinic acid, which is a nucleotide composed of hypoxanthine attached to a ribose sugar and a phosphate group. This compound is widely used in the food industry as a flavor enhancer and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
5'-Inosinic acid, dipotassium salt can be synthesized through the deamination of adenosine monophosphate (AMP) by the enzyme AMP deaminase, resulting in the formation of inosinic acid. The inosinic acid is then neutralized with potassium hydroxide to form the dipotassium salt. The reaction conditions typically involve maintaining a controlled pH and temperature to ensure the stability of the compound.
Industrial Production Methods
In industrial settings, this compound is often produced from meat industry byproducts, such as chicken waste. The process involves extracting inosinic acid from these byproducts, followed by purification and neutralization with potassium hydroxide to obtain the dipotassium salt. This method is cost-effective and leverages waste materials, making it environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5'-Inosinic acid, dipotassium salt undergoes various chemical reactions, including:
Oxidation: Inosinic acid can be oxidized to form xanthosine monophosphate (XMP).
Reduction: Reduction reactions are less common for this compound.
Substitution: The phosphate group in inosinic acid can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Xanthosine monophosphate (XMP)
Substitution: Various substituted nucleotides depending on the reagents used.
Scientific Research Applications
5'-Inosinic acid, dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleotides and nucleotide analogs.
Biology: Plays a role in metabolic pathways, particularly in the synthesis of purine nucleotides.
Medicine: Investigated for its potential therapeutic effects, including its role in enhancing immune responses.
Industry: Widely used as a flavor enhancer in the food industry, particularly in products that require an umami taste.
Mechanism of Action
5'-Inosinic acid, dipotassium salt exerts its effects through its role in nucleotide metabolism. It is a key intermediate in the purine nucleotide cycle, where it is converted to adenosine monophosphate (AMP) or guanosine monophosphate (GMP). These nucleotides are essential for various cellular processes, including DNA and RNA synthesis, energy transfer, and signal transduction. The molecular targets and pathways involved include enzymes such as AMP deaminase and GMP synthetase.
Comparison with Similar Compounds
Similar Compounds
- Disodium inosinate (E631)
- Calcium inosinate (E633)
- Adenosine monophosphate (AMP)
- Guanosine monophosphate (GMP)
Uniqueness
5'-Inosinic acid, dipotassium salt is unique due to its specific role in the purine nucleotide cycle and its effectiveness as a flavor enhancer. Compared to disodium inosinate and calcium inosinate, the dipotassium salt form is preferred in certain applications due to its solubility and stability. Additionally, its role as a precursor in the synthesis of other nucleotides makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
20262-26-4 |
|---|---|
Molecular Formula |
C10H11K2N4O8P |
Molecular Weight |
424.39 g/mol |
IUPAC Name |
dipotassium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H13N4O8P.2K/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
DLDSRSUKRMPQKB-IDIVVRGQSA-L |
SMILES |
C1=NC2=C(C(=N1)[O-])N=CN2C3C(C(C(O3)COP(=O)(O)[O-])O)O.[K+].[K+] |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[K+].[K+] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[K+].[K+] |
physical_description |
Odourless, colourless or white crystals or powder |
solubility |
Freely soluble in water; practically insoluble in ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


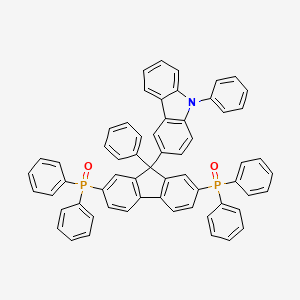
![1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B1494832.png)
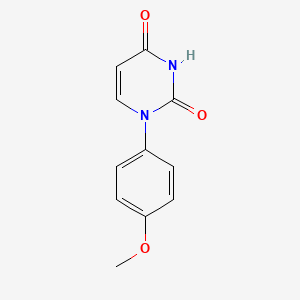
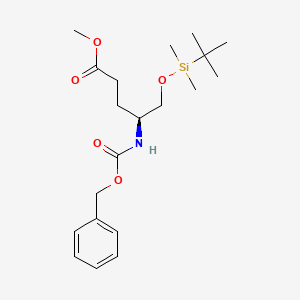

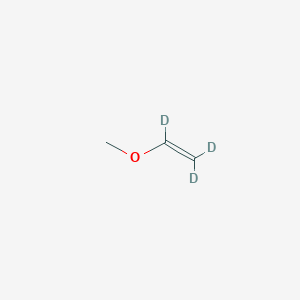
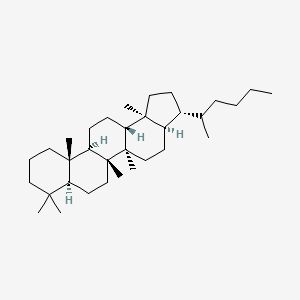
![(3Z,4S)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one](/img/structure/B1494875.png)
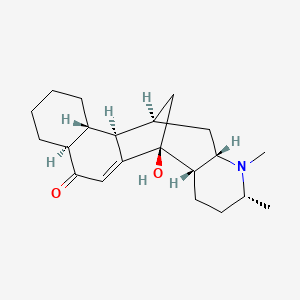
![(4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B1494878.png)
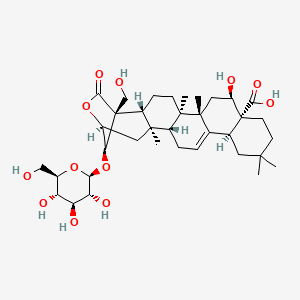
![2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]pyridine](/img/structure/B1494880.png)


